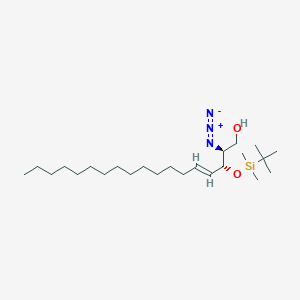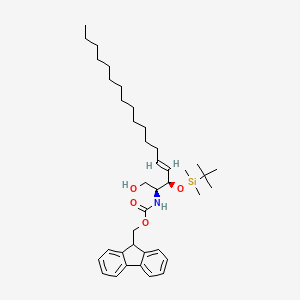
反式-3'-羟基可替宁 N-β-D-葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3’-Hydroxy Cotinine N-β-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. It is formed in the human body as part of the metabolic pathway of nicotine, where the hydroxy group of trans-3’-hydroxycotinine is conjugated with glucuronic acid. This compound is often used in research to study nicotine metabolism and its effects on the human body .
科学研究应用
trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Nicotine Metabolism Studies: Used to study the metabolic pathways of nicotine and its metabolites in the human body.
Biomarker for Nicotine Exposure: Serves as a biomarker for assessing nicotine exposure and smoking status in clinical and epidemiological studies.
Pharmacokinetics and Toxicology: Helps in understanding the pharmacokinetics and toxicological effects of nicotine and its metabolites.
Drug Development: Used in the development of smoking cessation therapies and other nicotine-related treatments.
作用机制
Target of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a metabolite of nicotine, which is primarily metabolized in the liver . The primary target of this compound is the enzyme Cytochrome P450 2A6 (CYP2A6) , which plays a crucial role in the metabolism of nicotine .
Mode of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is formed through the metabolic processes of oxidation, hydroxylation, N-demethylation, and conjugation with glucuronic acid . The compound interacts with its target, CYP2A6, facilitating the metabolism of nicotine to cotinine .
Biochemical Pathways
The biochemical pathway involves the metabolism of nicotine to cotinine, primarily by C-oxidation . Cotinine is then metabolized by hydroxylation to form trans-3’-Hydroxy Cotinine, which is further metabolized by O-glucuronidation to form Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide .
Pharmacokinetics
The pharmacokinetics of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is closely related to the metabolism of nicotine. Cotinine, from which Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .
Result of Action
The formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a result of the body’s attempt to metabolize and eliminate nicotine. This compound is a human urinary metabolite and a human xenobiotic metabolite , indicating that it is excreted in the urine following the metabolism of nicotine.
Action Environment
The action of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is influenced by environmental factors such as the presence of nicotine and the activity of the CYP2A6 enzyme . The metabolism of nicotine, and thus the formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, can be affected by factors such as genetic variations in the CYP2A6 enzyme, smoking behavior, and exposure to secondhand smoke .
生化分析
Biochemical Properties
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of nicotine. It is formed through the action of the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to trans-3’-hydroxycotinine. This reaction increases the compound’s solubility, facilitating its excretion in urine. Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide interacts with various biomolecules, including enzymes and transport proteins, to facilitate its metabolism and excretion .
Cellular Effects
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide influences various cellular processes, particularly in cells involved in detoxification and excretion. It affects cell signaling pathways related to xenobiotic metabolism and can alter gene expression patterns associated with detoxification enzymes. The compound’s presence in cells can modulate cellular metabolism, impacting the overall metabolic flux and the levels of other metabolites .
Molecular Mechanism
The molecular mechanism of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide involves its binding interactions with enzymes such as UDP-glucuronosyltransferase. This binding facilitates the transfer of glucuronic acid to trans-3’-hydroxycotinine, forming the glucuronide conjugate. The compound can also interact with transport proteins that aid in its cellular uptake and excretion. These interactions can lead to enzyme inhibition or activation, influencing the overall metabolic pathway of nicotine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but its degradation can occur through enzymatic hydrolysis. Long-term studies have shown that trans-3’-Hydroxy Cotinine N-β-D-Glucuronide can have sustained effects on cellular function, particularly in detoxification pathways .
Dosage Effects in Animal Models
The effects of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide vary with different dosages in animal models. At low doses, the compound can enhance detoxification processes without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular stress and potential damage to detoxification organs such as the liver and kidneys. These dosage-dependent effects highlight the importance of understanding the compound’s pharmacokinetics and toxicity .
Metabolic Pathways
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is involved in the metabolic pathways of nicotine. It is formed through the glucuronidation of trans-3’-hydroxycotinine by UDP-glucuronosyltransferase. This pathway is crucial for the detoxification and excretion of nicotine metabolites. The compound interacts with various enzymes and cofactors, influencing the overall metabolic flux and the levels of other metabolites in the pathway .
Transport and Distribution
The transport and distribution of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide within cells and tissues involve specific transport proteins. These proteins facilitate the uptake and excretion of the compound, ensuring its proper localization and accumulation in detoxification organs. The compound’s distribution is influenced by its interactions with binding proteins and transporters, which can affect its overall bioavailability and efficacy .
Subcellular Localization
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is primarily localized in the cytoplasm and organelles involved in detoxification, such as the endoplasmic reticulum and lysosomes. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization. This localization is essential for its activity and function in detoxification pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide typically involves the glucuronidation of trans-3’-hydroxycotinine. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxy group of trans-3’-hydroxycotinine. Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is less common due to its specific use in research rather than commercial applications. large-scale synthesis can be achieved using optimized enzymatic or chemical glucuronidation processes, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: trans-3’-Hydroxy Cotinine N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glucuronide bond and releasing trans-3’-hydroxycotinine and glucuronic acid. Conjugation reactions involve the formation of glucuronide conjugates with other metabolites .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Uridine diphosphate glucuronic acid and uridine diphosphate glucuronosyltransferase enzymes for enzymatic glucuronidation.
Major Products Formed:
Hydrolysis: trans-3’-Hydroxycotinine and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the substrate used.
相似化合物的比较
trans-3’-Hydroxycotinine: The parent compound of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, formed by the hydroxylation of cotinine.
Cotinine N-β-D-Glucuronide: Another glucuronide conjugate of cotinine, formed by the glucuronidation of cotinine.
Nicotine N-β-D-Glucuronide: A glucuronide conjugate of nicotine, formed by the glucuronidation of nicotine.
Uniqueness: trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is unique due to its specific formation from trans-3’-hydroxycotinine and its role as a biomarker for nicotine metabolism. Its presence in urine is indicative of nicotine exposure and provides valuable information for studies on nicotine metabolism and its effects on the human body .
属性
CAS 编号 |
146275-18-5 |
|---|---|
分子式 |
C₁₆H₂₀N₂O₈ |
分子量 |
368.34 |
同义词 |
1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)


![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)



